

An In-depth Technical Guide to 4-(4-Fluorophenyl)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Fluorophenyl)phenylboronic acid

Cat. No.: B126331

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(4-Fluorophenyl)phenylboronic acid**, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, a representative experimental protocol for its application, and its relevance in biological signaling pathways.

Chemical Identity and Synonyms

4-(4-Fluorophenyl)phenylboronic acid is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.^{[1][2]} Its fluorine substitution can enhance metabolic stability and bioavailability in drug candidates. A comprehensive list of its synonyms and identifiers is provided below:

- [4-(4-fluorophenyl)phenyl]boronic acid^[3]
- 4'-Fluoro-[1,1'-biphenyl]-4-ylboronic acid
- 4'-Fluorobiphenyl-4-boronic acid^[3]
- (4'-fluoro-[1,1'-biphenyl]-4-yl)boronic acid

- Boronic acid, B-(4'-fluoro[1,1'-biphenyl]-4-yl)-
- 4-(4-Fluorophenyl)benzeneboronic acid
- CAS Number: 140369-67-1[\[3\]](#)
- Molecular Formula: C₁₂H₁₀BFO₂[\[3\]](#)
- InChI: InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H[\[3\]](#)
- InChIKey: KHMFYFVXTICBEL-UHFFFAOYSA-N[\[3\]](#)
- SMILES: B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O[\[3\]](#)

Physicochemical Properties

The quantitative data for **4-(4-Fluorophenyl)phenylboronic acid** are summarized in the table below. These properties are crucial for its application in chemical synthesis and for understanding its behavior in various experimental conditions.

Property	Value	Reference
Molecular Weight	216.02 g/mol	[3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	262-265 °C	
Purity	≥98% (HPLC)	[1]
Storage Conditions	Store at 0-8 °C	[1]

Note: Some properties, such as melting point, may refer to the related compound 4-fluorophenylboronic acid due to the limited availability of specific data for the biphenyl derivative.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. **4-(4-Fluorophenyl)phenylboronic acid** is a common reagent in such reactions. Below is a representative experimental protocol for the coupling of **4-(4-Fluorophenyl)phenylboronic acid** with an aryl bromide.

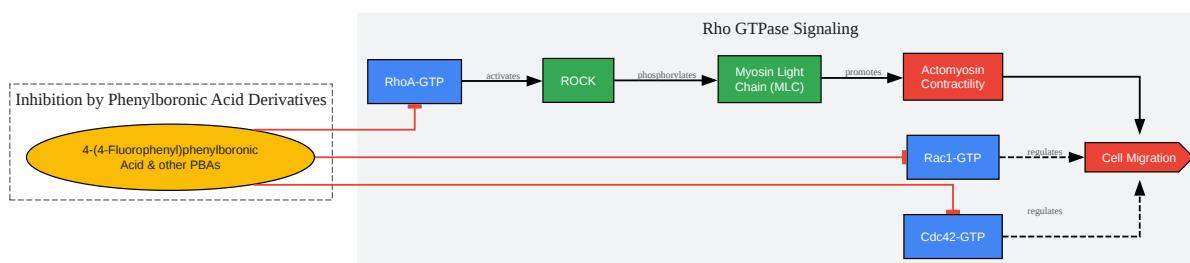
Objective: To synthesize a 4-aryl-4'-fluorobiphenyl derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **4-(4-Fluorophenyl)phenylboronic acid**
- Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask, add **4-(4-Fluorophenyl)phenylboronic acid** (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
- Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 5 mL of toluene.
- Reaction Initiation: Add the catalyst solution to the round-bottom flask, followed by 20 mL of toluene and 5 mL of water.
- Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
- Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously under reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the desired 4-aryl-4'-fluorobiphenyl.


Relevance in Biological Signaling Pathways

Phenylboronic acids and their derivatives have garnered significant interest in medicinal chemistry and chemical biology. They are known to interact with diols, a feature that allows them to bind to saccharides, including sialic acids that are often overexpressed on the surface of cancer cells.^{[4][5]} This property makes them promising candidates for targeted cancer therapy and diagnostics.^{[4][5]}

Furthermore, studies on phenylboronic acid (PBA), the parent compound of the molecule of interest, have shown that it can inhibit key signaling networks involved in cancer cell migration.^{[6][7]} Specifically, PBA has been demonstrated to decrease the activity of the Rho family of GTP-binding proteins, namely RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.^[6]

[7] This inhibition subsequently affects downstream targets like ROCKII and the phosphorylation of myosin light chain kinase, ultimately impacting actomyosin-based contractility and cell migration.[7] As a derivative, **4-(4-Fluorophenyl)phenylboronic acid** is investigated for similar or enhanced biological activities, with the fluorine atom potentially improving its pharmacological properties.

Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(4-Fluorophenyl)phenylboronic acid | C12H10BFO2 | CID 14985212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(4-Fluorophenyl)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126331#synonyms-for-4-4-fluorophenyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com